Acenocoumarol sodium
Description
Academic Significance of Acenocoumarol (B605123) Sodium in Coagulation Research
Acenocoumarol holds a significant place in academic and clinical research due to its distinct pharmacokinetic profile, which includes a more rapid onset and shorter half-life compared to other coumarins like warfarin (B611796). mdpi.com These characteristics make it a valuable subject for studies on anticoagulation management and the dynamics of the coagulation system.
A substantial body of research focuses on comparative effectiveness studies between acenocoumarol and warfarin. These studies often evaluate the quality of anticoagulation control, primarily using the "time in therapeutic range" (TiTR) as a key metric. researchgate.netmdpi.com For instance, a nationwide registry study of patients with mechanical heart valves found that the mean TiTR was lower in the acenocoumarol group compared to the warfarin group (56.1% vs. 61.6%). researchgate.net This suggests that anticoagulation quality was consistently lower for patients on acenocoumarol in this specific population. mdpi.comresearchgate.net Conversely, other research has suggested acenocoumarol may be superior to warfarin in maintaining INR stability. These conflicting findings highlight the compound's academic importance in understanding the nuances of anticoagulant therapy and the various patient-specific factors that influence treatment outcomes.
Acenocoumarol is also utilized in experimental research models to investigate coagulation pathways. A notable example is its use in studies of human endotoxemia, a model for systemic inflammation. In one such study, pretreatment with acenocoumarol was shown to inhibit endotoxin-induced thrombin generation. nih.gov Researchers measured markers like prothrombin fragment 1+2 (F1+2) and D-dimer, finding that acenocoumarol significantly blunted the increase in these markers following endotoxin (B1171834) infusion. nih.gov This demonstrated that depleting vitamin K-dependent coagulation factors limits the propagation of disseminated intravascular coagulation, providing a valuable in vivo model for studying the efficacy of anticoagulant compounds. nih.gov
Furthermore, acenocoumarol is central to pharmacogenomic research in anticoagulation. Studies have investigated how genetic variations, particularly in the VKORC1 (Vitamin K epoxide reductase complex subunit 1) and CYP2C9 (Cytochrome P450 2C9) genes, affect patient response to the drug. mdpi.comnih.gov Research has shown that polymorphisms in these genes are major determinants of acenocoumarol dose requirements and the stability of anticoagulation, contributing significantly to the academic field of personalized medicine. nih.gov
| Research Area | Focus of Study | Key Findings |
| Comparative Effectiveness | Quality of anticoagulation (TiTR) in patients with mechanical heart valves on acenocoumarol vs. warfarin. mdpi.comresearchgate.net | Patients on acenocoumarol had a lower mean TiTR (56.1%) compared to those on warfarin (61.6%). researchgate.net |
| Comparative Effectiveness | Anticoagulation control in non-valvular atrial fibrillation (NVAF). mdpi.com | No significant difference was found in poor anticoagulation control between acenocoumarol and warfarin treatment groups. mdpi.com |
| Experimental Models | Effect of acenocoumarol on tissue factor-dependent coagulation in human endotoxemia. nih.gov | Acenocoumarol inhibited endotoxin-induced thrombin generation, with peak F(1+2) levels reaching only 1.0 nmol/L versus 4.1 nmol/L in the placebo group. nih.gov |
| Pharmacogenomics | Role of CYP2C9 and VKORC1 genotypes on anticoagulation stability in stroke patients. nih.gov | Variant genotypes required lower doses of acenocoumarol, and the CYP2C92 genotype was a predictor of unstable INR. nih.gov |
Scope and Theoretical Framework of Acenocoumarol Sodium Studies
The scope of research involving this compound is broad, encompassing its fundamental chemistry, its interaction with biological systems, and its comparative performance against other anticoagulants. Studies are designed to explore its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the biochemical and physiological effects), and the influence of genetic factors on its activity. mdpi.commdpi.comnih.gov
The theoretical framework underpinning all acenocoumarol research is its function as a competitive inhibitor of the vitamin K epoxide reductase (VKOR) enzyme. patsnap.comwikipedia.org This framework dictates the design of studies, which often aim to quantify the downstream effects of this inhibition. The central hypothesis is that by reducing the regeneration of active vitamin K, acenocoumarol impairs the synthesis of functional vitamin K-dependent proteins, thereby exerting an anticoagulant effect. drugbank.comresearchgate.net
Research within this framework typically involves the measurement of specific biomarkers to assess the degree of anticoagulation. These include:
Prothrombin Time (PT) and International Normalized Ratio (INR): The most common measures used to assess the extrinsic pathway of coagulation and monitor the effect of vitamin K antagonists. nih.gov
Vitamin K-dependent Coagulation Factors: Direct measurement of the activity levels of factors II, VII, IX, and X to determine the direct impact of the drug on their synthesis. nih.gov
Biomarkers of Thrombin Generation: Quantifying molecules like prothrombin fragment 1+2 (F1+2) and D-dimer to evaluate the in vivo effect on the coagulation cascade. nih.gov
Pharmacogenomic studies extend this theoretical framework by positing that individual genetic differences in the VKOR enzyme (VKORC1 gene) or in the enzymes that metabolize acenocoumarol (primarily CYP2C9) will lead to predictable variations in drug response. nih.gov This has led to the development of dosing algorithms that incorporate genetic data, forming a key area of translational research for acenocoumarol. sigmaaldrich.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
72756-65-1 |
|---|---|
Molecular Formula |
C19H14NNaO6 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
sodium;3-[1-(4-nitrophenyl)-3-oxobutyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C19H15NO6.Na/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23;/h2-9,15,22H,10H2,1H3;/q;+1/p-1 |
InChI Key |
MPRDFQJZNXOBJT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Origin of Product |
United States |
Molecular Mechanism of Action of Acenocoumarol Sodium
Interaction with Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) and Related Enzymes
The primary molecular target of acenocoumarol (B605123) is the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). patsnap.comontosight.ai This enzyme is integral to the vitamin K cycle in the liver. ontosight.ai Vitamin K is a necessary cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate (B1630785) residues to gamma-carboxyglutamate (B555490) (Gla) on vitamin K-dependent proteins. drugbank.com This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions and subsequently interact with phospholipids (B1166683) on cell surfaces, a crucial step in the coagulation cascade. patsnap.com
During this carboxylation reaction, the active, reduced form of vitamin K (vitamin K hydroquinone) is oxidized to vitamin K epoxide. patsnap.com For the coagulation process to continue, vitamin K epoxide must be recycled back to its active, reduced form. This is where VKORC1 plays a pivotal role. patsnap.comontosight.ai Acenocoumarol, being structurally similar to vitamin K, acts as a competitive inhibitor of VKORC1. ncats.iobiorxiv.org By binding to the enzyme, acenocoumarol blocks the reduction of vitamin K epoxide, leading to a depletion of the reduced form of vitamin K. patsnap.comdrugbank.com This, in turn, inhibits the gamma-carboxylation of the vitamin K-dependent clotting factors. drugbank.com
Inhibition Kinetics and Binding Dynamics of Acenocoumarol Sodium
The inhibitory effect of acenocoumarol on VKORC1 is competitive. biorxiv.org Studies on the binding dynamics reveal specific interactions between acenocoumarol and the active site residues of VKORC1. Key interactions include hydrogen bonds between the hydroxyl group of acenocoumarol and asparagine 222 (ASN222), and between its carbonyl group and serine 165 (SER165). biorxiv.org Additionally, the carbonyl group on the pyran ring interacts with tyrosine 281 (TYR281) via a hydrogen bond, and pi-pi stacking occurs between TYR281 and the two aromatic rings of the acenocoumarol molecule. biorxiv.org
In rat liver microsomes, acenocoumarol enantiomers have demonstrated that they are superior substrates for cytochromes P-450 compared to warfarin (B611796) enantiomers. The Km values for the primary metabolic pathways, 6- and 7-hydroxylation, are significantly lower for R- and S-acenocoumarol than for warfarin. tandfonline.com
Molecular Basis of Stereoselectivity in this compound Action
Acenocoumarol is administered as a racemic mixture of two enantiomers: (R)-acenocoumarol and (S)-acenocoumarol. ncats.iopharmgkb.org These enantiomers exhibit different pharmacokinetic and pharmacodynamic properties. acitrom.com The (S)-enantiomer possesses greater anticoagulant potency in vitro; however, it is cleared from the plasma much more rapidly than the (R)-enantiomer. mims.comnih.gov Consequently, the (R)-enantiomer is predominantly responsible for the in vivo anticoagulant effect due to its longer plasma half-life. mims.commedchemexpress.com
The stereoselectivity is also evident in its metabolism. In humans, the clearance of the (S)-enantiomer is about ten times greater than that of the (R)-enantiomer. nih.govnih.gov This difference in metabolic clearance is the primary reason for the greater anticoagulant potency of the (R)-enantiomer in vivo. nih.govnih.gov In rat liver microsomes, the metabolism of acenocoumarol is stereoselective for the S-enantiomer, with the S/R ratio for total intrinsic clearance being approximately 3. tandfonline.com This contrasts with warfarin, where the metabolism is stereoselective for the R-enantiomer. tandfonline.com The hydroxylation of S-acenocoumarol is mainly carried out by the enzyme CYP2C9. pharmgkb.org
| Enantiomer | Relative Potency | Primary Metabolizing Enzyme(s) | Key Pharmacokinetic Characteristic |
| (R)-Acenocoumarol | Higher in vivo anticoagulant effect | CYP2C9, CYP2C19, CYP1A2 pharmgkb.org | Longer plasma elimination half-life medchemexpress.com |
| (S)-Acenocoumarol | Higher in vitro potency | CYP2C9 (major), CYP2C18, CYP2C19 pharmgkb.org | Rapidly cleared from plasma mims.comnih.gov |
Downstream Molecular Effects on Vitamin K-Dependent Coagulation Factor Synthesis
The inhibition of VKORC1 by acenocoumarol sets off a cascade of downstream molecular events. The primary consequence is the impaired synthesis of functional vitamin K-dependent coagulation factors. patsnap.comdrugbank.com These include procoagulant factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. ontosight.aidrugbank.com
Without sufficient reduced vitamin K, the gamma-glutamyl carboxylase cannot effectively carboxylate these factors. drugbank.com This results in the production of under-carboxylated or non-carboxylated proteins, which are biologically inactive. patsnap.com These inactive factors are unable to bind calcium and participate in the coagulation cascade, leading to a decrease in thrombin generation and the formation of fibrin (B1330869) clots. drugbank.comnih.gov The anticoagulant effect becomes apparent as the pre-existing, functional clotting factors are naturally cleared from circulation. patsnap.com
Comparative Molecular Mechanism with Other Coumarin (B35378) Anticoagulants
Acenocoumarol shares its fundamental mechanism of action with other coumarin anticoagulants like warfarin and phenprocoumon (B610086), all of which act as vitamin K antagonists by inhibiting VKORC1. nih.govresearchgate.netwalshmedicalmedia.com However, there are notable differences in their pharmacokinetic and pharmacodynamic profiles.
Acenocoumarol has a shorter half-life (around 8-11 hours) compared to warfarin (around 36 hours) and phenprocoumon (which is long-acting). mims.comresearchgate.netwalshmedicalmedia.comnih.gov This can theoretically lead to more fluctuations in the levels of clotting factor VII during treatment with acenocoumarol. nih.gov
The metabolism of these drugs also differs. While S-warfarin is primarily metabolized by CYP2C9, the metabolism of acenocoumarol involves multiple cytochrome P450 isoenzymes for both enantiomers. pharmgkb.orgpharmgkb.org Specifically, the 7-hydroxylation of R/S-acenocoumarol and the 6-hydroxylation of S-acenocoumarol appear to be catalyzed by different P450 isozymes from the 2C subfamily than those that metabolize S-warfarin. pharmgkb.org These metabolic differences contribute to the variations in their clinical profiles and potential for drug interactions. thieme-connect.com
| Feature | Acenocoumarol | Warfarin | Phenprocoumon |
| Primary Target | VKORC1 patsnap.comontosight.ai | VKORC1 researchgate.net | VKORC1 walshmedicalmedia.com |
| Half-life | Short (8-11 hours) mims.com | Intermediate (approx. 36 hours) researchgate.netnih.gov | Long walshmedicalmedia.com |
| Stereoselectivity | (R)-enantiomer has stronger in vivo effect mims.commedchemexpress.com | (S)-enantiomer is more potent | - |
| Primary Metabolizing Enzyme for more potent enantiomer | CYP2C9 for (S)-enantiomer pharmgkb.org | CYP2C9 for (S)-warfarin pharmgkb.org | - |
Investigation of Non-Anticoagulant Molecular Activities of this compound
Recent research has begun to explore molecular activities of acenocoumarol beyond its well-established role in anticoagulation.
Studies have investigated the potential of acenocoumarol as an anti-melanogenic agent for treating hyperpigmentation. nih.govnih.gov Research in B16F10 melanoma cells has shown that acenocoumarol can reduce melanin (B1238610) synthesis and intracellular tyrosinase activity. nih.govresearchgate.net
The proposed mechanism involves the downregulation of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.govresearchgate.netresearcher.life This effect is mediated through the inhibition of the microphthalmia-associated transcription factor (MITF), which is a master regulator of these enzymes. nih.govresearcher.life
Acenocoumarol appears to influence several signaling pathways that converge on MITF:
PKA/CREB Signaling: Acenocoumarol suppresses the activation of protein kinase A (PKA), which in turn inhibits the phosphorylation of the CREB transcription factor, leading to decreased MITF expression. nih.gov
MAPK Signaling: It downregulates the p38 and JNK signaling pathways while upregulating the ERK pathway. nih.govresearchgate.net
PI3K/Akt/GSK-3β Signaling: Acenocoumarol activates the PI3K/Akt pathway, which leads to the phosphorylation and inactivation of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov This promotes the degradation of MITF. nih.gov
Wnt/β-catenin Signaling: The compound has been shown to decrease the inactive form of GSK3β, leading to reduced levels of β-catenin in the nucleus, which inhibits MITF transcription. nih.gov
These findings suggest that acenocoumarol can modulate complex cellular signaling networks, indicating a broader range of biological activities than previously understood. nih.govresearchgate.net
Molecular Mechanisms in Anti-Inflammatory Researchnih.govdntb.gov.ua
Recent research has explored the potential of acenocoumarol, a well-established anticoagulant, for drug repurposing in the treatment of chronic inflammatory conditions. nih.gov Studies have demonstrated that acenocoumarol possesses significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.gov The primary molecular mechanisms identified involve the suppression of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov
Investigations using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS) have provided detailed insights into these mechanisms. nih.gov Acenocoumarol was found to significantly inhibit the production of several key pro-inflammatory mediators. nih.gov This includes a dose-dependent reduction in the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). The decreased production of NO and PGE2 is attributed to acenocoumarol's ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis. nih.gov
Furthermore, acenocoumarol effectively curtails the production of major pro-inflammatory cytokines. Treatment with acenocoumarol leads to a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated macrophages. nih.gov
The underlying mechanism for this broad anti-inflammatory effect lies in the inhibition of crucial signaling cascades. nih.gov Acenocoumarol has been shown to inhibit the phosphorylation of key components of the MAPK pathway, namely c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). nih.gov By preventing the phosphorylation of these kinases, acenocoumarol disrupts the downstream signaling that typically leads to an inflammatory response.
Crucially, this inhibition of the MAPK pathway is linked to the suppression of NF-κB activation. nih.gov NF-κB is a pivotal transcription factor that governs the expression of numerous inflammatory genes, including those for iNOS, COX-2, and various pro-inflammatory cytokines. Acenocoumarol treatment decreases the nuclear translocation of NF-κB, thereby preventing it from initiating the transcription of these target genes. nih.gov This indicates that acenocoumarol's anti-inflammatory effects are mediated through the integrated suppression of both the NF-κB and MAPK signaling pathways. nih.gov These findings suggest that acenocoumarol can effectively attenuate macrophage activation, highlighting its potential as a repurposed anti-inflammatory agent. nih.gov
Interactive Data Table: Effect of Acenocoumarol on Pro-Inflammatory Mediators
| Mediator | Effect of Acenocoumarol Treatment | Underlying Mechanism | Reference |
| Nitric Oxide (NO) | Significantly decreased production | Inhibition of iNOS protein expression | nih.gov, |
| Prostaglandin E2 (PGE2) | Significantly decreased production | Inhibition of COX-2 protein expression | nih.gov, |
| Tumor Necrosis Factor-α (TNF-α) | Significantly decreased production | Suppression of NF-κB and MAPK pathways | nih.gov, |
| Interleukin-6 (IL-6) | Significantly decreased production | Suppression of NF-κB and MAPK pathways | nih.gov, |
| Interleukin-1β (IL-1β) | Significantly decreased production | Suppression of NF-κB and MAPK pathways | nih.gov, |
Interactive Data Table: Effect of Acenocoumarol on Inflammatory Signaling Pathways
| Pathway Component | Effect of Acenocoumarol Treatment | Consequence | Reference |
| p38 MAPK | Inhibition of phosphorylation | Disruption of inflammatory signaling | nih.gov, |
| JNK | Inhibition of phosphorylation | Disruption of inflammatory signaling | nih.gov, |
| ERK | Inhibition of phosphorylation | Disruption of inflammatory signaling | nih.gov, |
| NF-κB | Decreased nuclear translocation | Reduced expression of iNOS, COX-2, and pro-inflammatory cytokines | nih.gov |
Pharmacokinetic Mechanisms of Acenocoumarol Sodium
Molecular Aspects of Acenocoumarol (B605123) Sodium Absorption and Distribution
Following oral administration, acenocoumarol is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 1 to 3 hours. nih.govontosight.ai The bioavailability of the drug is reported to be greater than 60%. nih.gov A relatively high polar surface area of acenocoumarol may result in reduced absorption compared to other coumarins like warfarin (B611796). rsc.org
Acenocoumarol is administered as a racemic mixture of (R)- and (S)-enantiomers. pharmgkb.org The (S)-enantiomer undergoes significant first-pass metabolism in the gastrointestinal tract, while the (R)-enantiomer is rapidly absorbed and demonstrates nearly complete oral bioavailability. ncats.io
Once in the bloodstream, acenocoumarol is extensively bound to plasma proteins, primarily albumin. ontosight.aijiwaji.edu This high degree of protein binding restricts its distribution into various tissues. ontosight.ainih.gov The volume of distribution at a steady state has been observed to be dose-dependent, with values of 78 ml/kg for doses equal to or less than 20 microg/kg and 88 ml/kg for doses greater than 20 microg/kg. nih.gov Only the unbound fraction of the drug is pharmacologically active and available to penetrate extravascular spaces. nih.gov
Hepatic Metabolism of Acenocoumarol Sodium by Cytochrome P450 Isoenzymes
The liver is the primary site of acenocoumarol metabolism, where it is biotransformed by cytochrome P450 (CYP) isoenzymes. unlp.edu.arontosight.ai This metabolic process is crucial for the drug's clearance from the body. researchgate.net
CYP2C9 is the principal enzyme responsible for the metabolism of acenocoumarol. hug.chunige.chmdpi.comresearchgate.net It is involved in the metabolism of both the (S)- and (R)-enantiomers. hug.chpharmgkb.org Specifically, the more potent (S)-acenocoumarol is almost exclusively metabolized by CYP2C9. hug.chpharmgkb.org The biotransformation of the (R)-enantiomer is also significantly mediated by CYP2C9, which accounts for approximately 50% of its metabolism. hug.chunige.ch
Genetic variations in the CYP2C9 gene, such as the CYP2C92* and CYP2C93* alleles, can lead to decreased enzyme activity. nih.govnih.gov This reduced metabolic capacity can result in higher plasma concentrations of the active drug, particularly the (S)-enantiomer, and may necessitate dose adjustments to avoid an excessive anticoagulant effect. mdpi.comnih.gov Studies have shown that individuals with the CYP2C93* allele have impaired oral clearance of S-acenocoumarol. nih.gov The co-administration of drugs that are also metabolized by or inhibit CYP2C9 can lead to significant drug-drug interactions. researchgate.net
While CYP2C9 is the major player, other CYP isoenzymes also contribute to the metabolism of acenocoumarol, particularly the (R)-enantiomer. CYP1A2 and CYP2C19 are involved in the biotransformation of (R)-acenocoumarol, accounting for approximately 30% and 20% of its metabolism, respectively. hug.chunige.ch The 6-hydroxylation of (R)-acenocoumarol is partially mediated by CYP1A2. pharmgkb.orgpharmgkb.org CYP2C19 is involved in the 6-, 7-, and 8-hydroxylation of (R)-acenocoumarol. pharmgkb.org Unlike warfarin, acenocoumarol is not metabolized by CYP3A4. hug.chunige.ch The induction of CYP enzymes by other drugs, such as rifampicin, can increase the degradation of acenocoumarol and reduce its effectiveness. researchgate.net
| Enzyme | Enantiomer(s) Metabolized | Approximate Contribution to Metabolism | Metabolic Reaction |
|---|---|---|---|
| CYP2C9 | (S)-acenocoumarol and (R)-acenocoumarol | Major enzyme for both; ~50% for (R)-enantiomer | Hydroxylation |
| CYP1A2 | (R)-acenocoumarol | ~30% for (R)-enantiomer | 6-hydroxylation |
| CYP2C19 | (R)-acenocoumarol | ~20% for (R)-enantiomer | 6-, 7-, and 8-hydroxylation |
The primary metabolic pathway for acenocoumarol is hydroxylation, leading to the formation of 6- and 7-hydroxy-acenocoumarol metabolites. unlp.edu.arpharmgkb.org The (R)-enantiomer is more prone to 6-hydroxylation, while the (S)-enantiomer is more likely to undergo 7-hydroxylation. pharmgkb.org 8-hydroxylated metabolites of both enantiomers have been identified in vitro, but their formation in human liver microsomes is minimal. pharmgkb.org Following hydroxylation, these metabolites can undergo further conjugation reactions, such as glucuronidation, sulfation, and methylation, which increases their water solubility and facilitates their excretion. unlp.edu.arresearchgate.net
Molecular Mechanisms of this compound Excretion
The metabolites of acenocoumarol are primarily eliminated from the body through the kidneys and excreted in the urine. nih.govontosight.ai A smaller portion is excreted in the feces. ontosight.ai The elimination half-life of acenocoumarol is approximately 8 to 11 hours. ontosight.airesearchgate.net The excretion process involves the filtration of the water-soluble metabolites by the glomerulus. jiwaji.edu
Pharmacogenomic and Proteomic Influences on Acenocoumarol Sodium Action
Genetic Polymorphisms of VKORC1 and Their Impact on Acenocoumarol (B605123) Sodium Response Variability
The primary target of acenocoumarol is the enzyme Vitamin K Epoxide Reductase Complex Subunit 1, encoded by the VKORC1 gene. tandfonline.comoncotarget.com This enzyme is a critical component of the vitamin K cycle, which is essential for the gamma-carboxylation and activation of several clotting factors. oncotarget.comscirp.org Polymorphisms within the VKORC1 gene are major determinants of the variability in acenocoumarol dose requirements. tandfonline.comadooq.comijmrhs.comddtjournal.com
A key single nucleotide polymorphism (SNP), -1639G>A (rs9923231) in the promoter region of VKORC1, has been extensively studied. tandfonline.comoncotarget.comadooq.com This polymorphism is in strong linkage disequilibrium with other variants, such as 1173C>T, and is associated with significant differences in VKORC1 expression. tandfonline.comadooq.com The 'A' allele at the -1639 position leads to reduced enzyme expression, resulting in increased sensitivity to acenocoumarol. oncotarget.comadooq.com Consequently, individuals carrying the A allele, particularly those with the homozygous A/A genotype, require substantially lower doses to achieve the target level of anticoagulation compared to those with the wild-type G/G genotype. tandfonline.comadooq.comijmrhs.com Studies have shown that the VKORC1 -1639G>A polymorphism alone can account for a significant portion of the variability in acenocoumarol dose, with some reports suggesting it explains up to 37% of the variance. adooq.com The presence of the A allele independently increases the odds of requiring a low dose of the drug. oncotarget.com For instance, patients with the homozygous A/A genotype have been reported to need doses that are as much as 63% lower than those required by patients with the G/G genotype. ijmrhs.com
The combination of polymorphisms in VKORC1 and CYP2C9 can explain approximately 50% of the individual variability in acenocoumarol dose needs. adooq.comijmrhs.com
Table 1: Impact of VKORC1 -1639G>A Genotype on Acenocoumarol Response
| Genotype | Effect on VKORC1 Expression | Acenocoumarol Sensitivity | Typical Dose Requirement | Reference |
| G/G (Wild-type) | Normal | Lower | Higher | adooq.comijmrhs.com |
| G/A (Heterozygous) | Reduced | Increased | Intermediate | tandfonline.comadooq.com |
| A/A (Homozygous Mutant) | Significantly Reduced | Highest | Lower | oncotarget.comadooq.comijmrhs.com |
Genetic Polymorphisms of Cytochrome P450 Enzymes Affecting Acenocoumarol Sodium Metabolism
The metabolism of acenocoumarol, which is administered as a racemic mixture of (R)- and (S)-enantiomers, is heavily influenced by the cytochrome P450 (CYP) family of enzymes. oncotarget.comebi.ac.uk Genetic variations in these enzymes, particularly CYP2C9, are a major source of pharmacokinetic variability, affecting drug clearance and, consequently, dose requirements. adooq.comijmrhs.com
The S-enantiomer of acenocoumarol is significantly more potent than the R-enantiomer and is almost exclusively metabolized by the CYP2C9 enzyme. ebi.ac.ukmednexus.org Two common allelic variants of the CYP2C9 gene, CYP2C92 (Arg144Cys) and CYP2C93 (Ile359Leu), result in decreased enzymatic activity. adooq.commednexus.orgcreative-proteomics.com
Table 2: Influence of CYP2C9 Allelic Variants on Acenocoumarol Metabolism
| Allele | Functional Impact | Effect on (S)-Acenocoumarol Clearance | Consequence for Acenocoumarol Therapy | Reference |
| CYP2C91 | Normal enzyme activity (Wild-type) | Normal | Standard dose requirement | adooq.com |
| CYP2C92 | Reduced enzyme activity | Decreased | Lower dose requirement | mednexus.orgbertin-bioreagent.com |
| CYP2C9*3 | Significantly reduced enzyme activity | Markedly Decreased | Significantly lower dose requirement, increased sensitivity | mednexus.orgbertin-bioreagent.comcreative-proteomics.com |
Beyond VKORC1 and CYP2C9, other genes have been investigated for their role in acenocoumarol response. A notable example is CYP4F2, which encodes an enzyme involved in the metabolism of vitamin K. thieme-connect.comnih.gov A common polymorphism in this gene, V433M (rs2108622), has been associated with acenocoumarol dose requirements. thieme-connect.comnih.gov
The 433M variant has been shown to have decreased enzymatic activity. nih.gov Carriers of the 'T' allele (M variant) of rs2108622 generally require a higher dose of coumarin (B35378) anticoagulants to achieve the target INR. researchgate.net This is thought to be because the less active CYP4F2 enzyme leads to higher hepatic levels of vitamin K, thus counteracting the effect of acenocoumarol. The V433M polymorphism has a gene dosage-dependent effect, and its inclusion in pharmacogenetic algorithms can improve the prediction of dose requirements, although its contribution is smaller than that of VKORC1 and CYP2C9. thieme-connect.comnih.govresearchgate.net The addition of the CYP4F2 variant to dosing models containing VKORC1 and CYP2C9 has been shown to increase the explained variability in dose requirements by a few percentage points. oncotarget.comacs.org
Proteomic Analysis of Cellular Responses to this compound
While the pharmacogenomic determinants of acenocoumarol action are well-documented, comprehensive proteomic analyses of its global cellular effects are not extensively reported in scientific literature. Proteomics, which involves the large-scale study of proteins, can provide insights into the downstream consequences of drug action beyond the immediate target. thieme-connect.com
Current knowledge is largely derived from studies on specific protein pathways rather than global, unbiased proteomic screens using techniques like mass spectrometry. Research has shown that acenocoumarol can modulate key signaling pathways involved in cellular processes like inflammation and melanogenesis.
For example, in RAW 264.7 macrophage cells, acenocoumarol has been shown to exert anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced phosphorylation of proteins in the Mitogen-Activated Protein Kinase (MAPK) family, including ERK, p38, and JNK. ddtjournal.com It also inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit. ddtjournal.comnih.gov
In another study using B16F10 melanoma cells, acenocoumarol was found to inhibit melanogenesis by affecting several protein kinases. stanford.edu It decreased the phosphorylation of p38 and JNK while increasing the phosphorylation of ERK1/2. stanford.edu Furthermore, it suppressed the activation of protein kinase A (PKA), which in turn downregulated the master melanogenic transcription factor MITF. stanford.edu These targeted analyses demonstrate that acenocoumarol's effects extend to modulating complex signaling networks, but a broader, systems-level proteomic understanding of its action is still an emerging area.
Molecular Interactions of Acenocoumarol Sodium
Mechanisms of Interactions with Enzyme Inducers and Inhibitors (e.g., CYP inhibitors/inducers)
The metabolism of acenocoumarol (B605123) is highly dependent on the cytochrome P450 (CYP) enzyme system, making it susceptible to interactions with drugs that inhibit or induce these enzymes. hug.chgeekymedics.com
Enzyme Inhibition: CYP inhibitors decrease the metabolic clearance of acenocoumarol, leading to higher plasma concentrations and an exaggerated anticoagulant effect, which can increase the risk of bleeding. geekymedics.comchdr.nl The most critical enzyme in acenocoumarol metabolism is CYP2C9, which is responsible for the metabolism of the more potent (S)-enantiomer. hug.chnih.gov Therefore, potent inhibitors of CYP2C9 pose the highest risk of clinically significant interactions. hug.ch
CYP2C9 Inhibitors: Drugs like amiodarone (B1667116), fluconazole, and omeprazole (B731) are potent inhibitors of CYP2C9 and have been shown to significantly increase the anticoagulant effect of acenocoumarol. hug.chasrjetsjournal.org For instance, amiodarone is considered a high-risk interacting drug due to its strong inhibitory effect on CYP2C9. hug.ch The novel anticancer agent E7070 has also been shown to inhibit CYP2C9, retarding the formation of acenocoumarol metabolites. nih.gov
CYP1A2 and CYP2C19 Inhibitors: While less critical than CYP2C9, inhibitors of CYP1A2 and CYP2C19 can also potentiate the effect of acenocoumarol by inhibiting the metabolism of the (R)-enantiomer. hug.chnih.gov Fluvoxamine, for example, inhibits both CYP1A2 and CYP2C9. hug.ch Omeprazole is a potent inhibitor of CYP2C19. asrjetsjournal.org
Enzyme Induction: CYP inducers accelerate the metabolism of acenocoumarol, leading to lower plasma concentrations and a reduced anticoagulant effect. patsnap.comresearchgate.net This can increase the risk of thromboembolic events if the dose is not adjusted.
CYP Inducers: Rifampicin is a potent inducer of several CYP enzymes, including CYP2C9, CYP1A2, and CYP2C19, and can significantly decrease the effectiveness of acenocoumarol. researchgate.net Other inducers include barbiturates (like pentobarbitone) and carbamazepine. chdr.nlpatsnap.com
The table below summarizes the interactions of acenocoumarol sodium with various enzyme inhibitors and inducers.
| Interacting Agent | Mechanism | Effect on Acenocoumarol |
| Enzyme Inhibitors | ||
| Amiodarone | Potent inhibitor of CYP2C9. hug.chasrjetsjournal.org | Increased anticoagulant effect. hug.chdrugbank.com |
| Fluconazole | Potent inhibitor of CYP2C9 and CYP2C19. hug.chasrjetsjournal.org | Increased anticoagulant effect. asrjetsjournal.org |
| Omeprazole | Potent inhibitor of CYP2C19. asrjetsjournal.org | Increased anticoagulant effect. asrjetsjournal.org |
| Cimetidine | Enzyme inhibitor. chdr.nl | Increased plasma concentration and anticoagulant response. chdr.nl |
| E7070 | Inhibits CYP2C9. nih.gov | Reduced systemic clearance. nih.gov |
| Fluvoxamine | Inhibitor of CYP1A2 and CYP2C9. hug.ch | Increased anticoagulant effect. hug.ch |
| Enzyme Inducers | ||
| Rifampicin | Potent inducer of CYP2C9, CYP1A2, and CYP2C19. researchgate.net | Decreased anticoagulant effect. researchgate.net |
| Pentobarbitone | Enzyme inducer. chdr.nl | Decreased plasma concentration and anticoagulant response. chdr.nl |
| Carbamazepine | Induces enzymes that metabolize acenocoumarol. patsnap.com | Reduced efficacy. patsnap.com |
Competition for Plasma Protein Binding Sites
Acenocoumarol is highly bound to plasma proteins, primarily albumin. researchgate.netelsevier.es When a drug is bound to a plasma protein, it is in an inactive form and not available to exert its pharmacological effect. mdedge.com A dynamic equilibrium exists between the bound and unbound (free) fractions of the drug. Only the free fraction is pharmacologically active and available for metabolism and excretion. mdedge.com
Displacement from plasma protein binding sites by other highly protein-bound drugs can increase the free fraction of acenocoumarol, transiently enhancing its anticoagulant effect. nih.govresearchgate.net This mechanism is particularly relevant for drugs that are administered in high doses and have a high affinity for the same binding sites as acenocoumarol.
For example, valproic acid, which is also highly protein-bound, can displace acenocoumarol from its binding sites on albumin, leading to an increased international normalized ratio (INR). researchgate.net Similarly, some fluoroquinolones and non-steroidal anti-inflammatory drugs (NSAIDs) have been suggested to interact with acenocoumarol via this mechanism. elsevier.essefh.es The anticancer agent E7070 has also been shown to reduce the plasma protein binding of acenocoumarol at higher concentrations. nih.gov
It is important to note that while displacement can cause a transient increase in the free drug concentration, this is often followed by increased clearance of the now-available free drug, which can lead to a new steady state with a similar free drug concentration but a lower total drug concentration. Therefore, the clinical significance of displacement interactions can be complex.
| Interacting Drug | Mechanism of Interaction | Clinical Consequence |
| Valproic Acid | Displaces acenocoumarol from protein-binding sites. researchgate.net | Increased anticoagulant effect. researchgate.net |
| Fluoroquinolones (e.g., Levofloxacin) | Suggested to displace acenocoumarol from plasma protein binding sites. elsevier.essefh.es | Increased anticoagulant effect. elsevier.essefh.es |
| E7070 | Reduces plasma protein binding of acenocoumarol at high concentrations. nih.gov | Potential for increased anticoagulant effect. nih.gov |
| Simvastatin | A shift in plasma protein binding could contribute to the interaction. hug.ch | Potential for increased anticoagulant effect. hug.ch |
Food-Drug Interactions at a Molecular Level (e.g., Vitamin K-rich foods)
The primary food-drug interaction with acenocoumarol involves dietary vitamin K. medbroadcast.com Acenocoumarol exerts its anticoagulant effect by acting as a competitive inhibitor of the vitamin K epoxide reductase complex subunit 1 (VKORC1) enzyme. aditum.orgpatsnap.com This enzyme is essential for the regeneration of reduced vitamin K (vitamin KH2), which is a necessary cofactor for the gamma-carboxylation of glutamate (B1630785) residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. nih.govdrugbank.com This post-translational modification is crucial for their biological activity. aditum.org
An increased intake of vitamin K, found in foods like leafy green vegetables (e.g., spinach, kale, broccoli), can overcome the competitive inhibition of VKORC1 by acenocoumarol. medbroadcast.commdpi.com This leads to increased synthesis of active clotting factors, thereby antagonizing the anticoagulant effect of acenocoumarol and potentially leading to subtherapeutic anticoagulation and an increased risk of thrombosis. mdpi.com Conversely, a sudden decrease in vitamin K intake can potentiate the effect of acenocoumarol, increasing the risk of bleeding. Therefore, maintaining a consistent daily intake of vitamin K is crucial for patients on acenocoumarol therapy. nih.govmdpi.com
Other food and herbal supplements can also interact with acenocoumarol, primarily through the inhibition or induction of CYP enzymes involved in its metabolism. For example, St. John's Wort is an inducer of CYP enzymes and can decrease the effectiveness of acenocoumarol. patsnap.com Conversely, garlic, ginger, and ginkgo biloba may have anticoagulant or antiplatelet properties that could increase the risk of bleeding when taken with acenocoumarol. nih.govpatsnap.com Mango consumption has been reported to potentially increase the INR, possibly by inhibiting the metabolism of the anticoagulant. drugs.com
| Food/Supplement | Mechanism of Interaction | Effect on Acenocoumarol Therapy |
| Vitamin K-rich foods (e.g., spinach, kale) | Competitive antagonism at the VKORC1 enzyme. medbroadcast.commdpi.com | Decreased anticoagulant effect. mdpi.com |
| St. John's Wort | Induction of CYP enzymes. patsnap.com | Decreased anticoagulant effect. patsnap.com |
| Garlic, Ginger, Ginkgo Biloba | Potential anticoagulant/antiplatelet activity. nih.govpatsnap.com | Increased risk of bleeding. nih.govpatsnap.com |
| Mango | Possible inhibition of metabolism. drugs.com | Potential for increased anticoagulant effect. drugs.com |
Synthetic Chemistry and Structural Modification Research of Acenocoumarol Sodium
Stereoselective Synthesis Methodologies for Acenocoumarol (B605123) Sodium Enantiomers
Acenocoumarol possesses a single stereocenter and is typically administered as a racemic mixture of its (R)- and (S)-enantiomers. However, the enantiomers exhibit different pharmacological profiles, making their stereoselective synthesis a significant area of research. The primary synthetic route to acenocoumarol is the Michael addition of 4-hydroxycoumarin (B602359) to (E)-4-(4-nitrophenyl)but-3-en-2-one. nih.gov
Recent advancements have focused on organocatalysis to achieve high enantioselectivity in this reaction. Various catalysts have been employed to synthesize enantiomerically enriched or pure forms of acenocoumarol. nih.gov For instance, the use of an imidazoline (B1206853) catalyst, specifically (4S,5S)-4,5-diphenyl-imidazolidine-2-carboxylic acid, in dichloromethane (B109758) at room temperature has been shown to produce (S)-acenocoumarol with an 81% yield and 83% enantiomeric excess (e.e.). aditum.org
In addition to enantioselective synthesis, chiral separation of the racemic mixture is a common method to obtain pure enantiomers for research. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a highly effective technique. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as Chiralpak® IB and Chiralcel® OD, have been successfully used to resolve the enantiomers of acenocoumarol. researchgate.netoup.com
| Method | Catalyst/Stationary Phase | Target Enantiomer | Key Findings | Reference(s) |
| Asymmetric Organocatalysis | (4S,5S)-4,5-diphenyl-imidazolidine-2-carboxylic acid | (S)-Acenocoumarol | Yield: 81%, Enantiomeric Excess: 83% e.e. | aditum.org |
| Asymmetric Organocatalysis | 2-amino-DMAP/prolinamide | Not Specified | Effective for producing enantiomerically pure Michael adducts. | nih.gov |
| Asymmetric Organocatalysis | α-helical peptide foldamer | Not Specified | Effective for producing enantiomerically pure Michael adducts. | nih.gov |
| Chiral HPLC Separation | Chiralpak® IB (Cellulose-based CSP) | (R)- and (S)-Acenocoumarol | Successful resolution of enantiomers and their hemiketal forms. | researchgate.netoup.com |
| Chiral HPLC Separation | Chiralcel® OD (Cellulose-based CSP) | (R)- and (S)-Acenocoumarol | Successful resolution of enantiomers and their hemiketal forms. | researchgate.netoup.com |
Development of Analogues and Prodrugs of Acenocoumarol Sodium for Research Purposes
To enhance the therapeutic profile and investigate the structure-activity relationships of acenocoumarol, researchers have synthesized numerous analogues and derivatives. These modifications often target the coumarin (B35378) core or the side chain.
One notable area of research involves the synthesis of imino derivatives of acenocoumarol. By reacting acenocoumarol with various amines, five new imino derivatives (Schiff bases) were created. rsc.orgresearchgate.net These racemic derivatives, containing up to twenty stereoisomers, were separated and characterized, with some isomers showing potential for enhanced biological activity compared to the parent drug. rsc.org
Another synthetic modification involves the unexpected cyclization and dehydration of acenocoumarol when treated with phosphoryl chloride or acetic anhydride. This reaction yields a novel pyrano[3,2-c]coumarin derivative, (R,S)-2-methyl-4-(4-nitrophenyl)-pyrano[3,2-c]chromen-5(4H)-one, representing a significant structural departure from the original scaffold. mjcce.org.mk Furthermore, catalyst-free multicomponent condensation reactions have been used to create a library of 3-phenyl(alkylamino)methyl-4-hydroxycoumarin compounds, which are analogues explored for various biological activities. iastate.edu
While specific prodrugs of acenocoumarol are not extensively documented in the reviewed literature, the development of prodrugs for related compounds like piroxicam (B610120) (ampiroxicam, droxicam) highlights a common strategy to improve drug delivery or reduce side effects, a concept theoretically applicable to acenocoumarol research. nih.gov
| Analogue/Derivative Class | Synthetic Method | Purpose of Development | Reference(s) |
| Imino Derivatives | Reaction with various amines | To increase anticoagulant activity and study stereoisomer effects. | rsc.orgresearchgate.net |
| Pyrano[3,2-c]coumarin Derivative | Reaction with phosphoryl chloride or acetic anhydride | Result of an unexpected cyclization reaction, creating a novel heterocyclic system for study. | mjcce.org.mk |
| 3-Phenyl(alkylamino)methyl-4-hydroxycoumarins | Catalyst-free multicomponent condensation | To create a library of structurally diverse compounds for screening biological activity. | iastate.edu |
Structure-Activity Relationship (SAR) Studies of Acenocoumarol and its Derivatives
The biological activity of acenocoumarol and related 4-hydroxycoumarin derivatives is intrinsically linked to their chemical structure. SAR studies are crucial for understanding their mechanism of action and for designing new compounds with improved properties.
The fundamental scaffold for anticoagulant activity is the 4-hydroxycoumarin core, which is essential for binding to the target enzyme, vitamin K epoxide reductase. nih.govfirsthope.co.in The substituent at the C3 position plays a critical role in determining the potency and pharmacokinetic properties of the molecule. firsthope.co.inrsc.org
Key structural features and their influence on activity include:
4-Hydroxycoumarin Moiety : This group is vital for activity. Computational studies show that the 4-hydroxy tautomer is the most stable form in both gas-phase and aqueous solutions. rsc.orgrsc.org
C3 Side Chain : The nature of this chain dictates the binding affinity. In acenocoumarol, the 1-(4-nitrophenyl)-3-oxobutyl side chain is the defining feature. nih.gov
Nitro Group (-NO2) : The presence of a nitro group at the para-position of the phenyl ring distinguishes acenocoumarol from its analogue, warfarin (B611796). nih.govnih.gov This electron-withdrawing group influences the electronic properties of the molecule and can serve as a scaffold for other biological activities, such as antimicrobial effects. researchgate.net The relatively high polar surface area (PSA) value of acenocoumarol (113.3 Ų) compared to warfarin, partly due to the nitro group, is thought to result in lessened absorption. rsc.org
Stereochemistry : The (R)- and (S)-enantiomers of acenocoumarol have different activities. Computational analysis indicates that the (R)-(+) enantiomer is the more stable structure. rsc.org
Broader SAR studies on 4-hydroxycoumarin derivatives have shown that modifications at various positions can lead to a wide range of biological activities, including anticoagulant, anticancer, and antimicrobial effects. researchgate.netbjbms.orgnih.govnih.gov For example, synthesizing derivatives with different substituents on the aromatic rings can significantly alter their potency and efficacy. iastate.edunih.gov
| Structural Feature | Impact on Activity/Properties | Reference(s) |
| 4-Hydroxycoumarin Core | Essential for binding to vitamin K epoxide reductase; the most stable tautomer. | firsthope.co.inrsc.orgrsc.org |
| C3-Substituent | Determines binding affinity and specificity. | firsthope.co.in |
| 4'-Nitro Phenyl Group | Distinguishes acenocoumarol from warfarin; increases polar surface area, which may lessen absorption. | nih.govrsc.org |
| Chirality at C1 of side chain | Enantiomers exhibit different pharmacological profiles; the (R)-enantiomer is computationally more stable. | rsc.org |
Crystallographic and Spectroscopic Characterization of this compound for Research
Detailed characterization of this compound using crystallographic and spectroscopic techniques is fundamental for confirming its structure, understanding its physicochemical properties, and studying its interactions with other molecules.
Spectroscopic analysis has been widely reported:
UV-Vis Spectroscopy : This technique is used for the quantitative estimation of acenocoumarol. In 0.1 N NaOH, the maximum absorption wavelength (λmax) has been identified at 291 nm. pharmasm.com Other methods have reported a λmax of 283 nm. researchgate.net
Infrared (IR) and Raman Spectroscopy : Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy have been employed for a complete vibrational characterization of this compound. researchgate.netchalcogen.ro These studies, often supported by Density Functional Theory (DFT) calculations, provide detailed assignments of vibrational modes. chalcogen.ro Key vibrational bands are associated with the phenyl ring, the carbonyl groups (keto and lactone), the methyl group, and the characteristic symmetric and asymmetric stretching of the nitro group. chalcogen.rofarmaciajournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for structural elucidation, confirming the connectivity of atoms within the molecule. aditum.orgmjcce.org.mk Two-dimensional NMR techniques have been used to characterize complex derivatives of acenocoumarol. mjcce.org.mk
Mass Spectrometry (MS) : MS is used to confirm the molecular weight and fragmentation pattern of acenocoumarol and its derivatives. aditum.orgnih.gov
Crystallographic analysis provides the definitive three-dimensional structure. Single-crystal X-ray analysis has been used to confirm the structure of novel derivatives synthesized from acenocoumarol, providing precise data on bond lengths, bond angles, and torsion angles. mjcce.org.mk
| Technique | Application | Key Findings/Parameters | Reference(s) |
| UV-Vis Spectroscopy | Quantitative analysis | λmax: 291 nm (in 0.1 N NaOH), 283 nm | pharmasm.comresearchgate.net |
| FT-IR Spectroscopy | Vibrational analysis, functional group identification | Characteristic bands for C=O, C-O, C-H, and NO2 groups. Used to study metal coordination. | researchgate.netchalcogen.roresearchgate.net |
| FT-Raman Spectroscopy | Vibrational analysis, structural characterization | Complements FT-IR data, used to study metal coordination and host-guest interactions. | chalcogen.rofarmaciajournal.com |
| NMR Spectroscopy (1H, 13C) | Structural elucidation | Confirms atomic connectivity and chemical environment of protons and carbons. | aditum.orgmjcce.org.mk |
| Mass Spectrometry (MS) | Molecular weight determination | Confirms molecular formula and aids in structural identification. | aditum.orgnih.gov |
| Single-Crystal X-ray Crystallography | 3D structure determination | Provides precise bond lengths, bond angles, and conformation for derivatives. | mjcce.org.mk |
Coordination Chemistry of this compound with Metal Ions for Research
The ability of coumarin derivatives to bind with metal ions has attracted significant interest, as complexation can enhance their pharmacological properties. researchgate.netchalcogen.ro this compound acts as a ligand, coordinating with various metal ions, particularly lanthanides.
Research has demonstrated the synthesis and characterization of acenocoumarol complexes with Lanthanum(III) (La), Dysprosium(III) (Dy), and Neodymium(III) (Nd). researchgate.netchalcogen.roresearchgate.netnih.gov These complexes are typically synthesized by mixing aqueous solutions of the respective metal salt (e.g., nitrate) and this compound, resulting in the precipitation of the complex. researchgate.netresearchgate.net
Key findings from these coordination chemistry studies include:
Stoichiometry : The complexes are generally formed with a metal-to-ligand molar ratio of 1:3. researchgate.netresearchgate.net Elemental and mass spectral analyses have confirmed compositions such as Nd(R)₃·6H₂O and La(L)₃·6H₂O, where R or L represents the deprotonated acenocoumarol ligand (C₁₉H₁₄NO₆⁻). researchgate.netnih.gov
Binding Mode : Vibrational spectroscopy (FT-IR and FT-Raman) is a powerful tool for elucidating the coordination mode. A comparative analysis of the spectra of the free ligand versus the metal complexes shows significant shifts in the vibrational bands of the groups involved in coordination. chalcogen.ro Studies indicate that acenocoumarol acts as a bidentate ligand, binding to the metal ion through the oxygen atoms of the deprotonated 4-hydroxy group and the adjacent keto-carbonyl group of the side chain. chalcogen.ro
Stability : Spectrophotometric studies on the neodymium(III)-acenocoumarol system have established the stepwise formation of 1:1, 1:2, and 1:3 complexes, with determined equilibrium constants (log K₁, log K₂, log K₃). nih.gov
This research into metal complexes aims to develop new compounds with potentially improved therapeutic activity and provides a deeper understanding of the structural features of acenocoumarol that are critical for molecular interactions. aip.org
| Metal Ion | Complex Formula (Example) | Molar Ratio (Metal:Ligand) | Binding Mode | Analytical Techniques | Reference(s) |
| Lanthanum(III) | La(C₁₉H₁₄NO₆)₃·6H₂O | 1:3 | Bidentate (via hydroxyl and keto-carbonyl oxygens) | FT-IR, FT-Raman, Elemental Analysis | researchgate.netchalcogen.ro |
| Dysprosium(III) | Dy(C₁₉H₁₄NO₆)₃·6H₂O | 1:3 | Bidentate (via hydroxyl and keto-carbonyl oxygens) | FT-IR, FT-Raman, Elemental Analysis | researchgate.netchalcogen.ro |
| Neodymium(III) | Nd(C₁₉H₁₄NO₆)₃·6H₂O | 1:3 | Bidentate | FT-IR, 1H NMR, MS, Elemental Analysis, DTA, TGA | researchgate.netnih.gov |
Advanced Analytical Methodologies for Acenocoumarol Sodium Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Enantiomeric Analysis
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique in acenocoumarol (B605123) research, offering unparalleled sensitivity and selectivity for the analysis of the parent compound and its metabolites in complex biological samples like plasma and urine. scirp.orgresearchgate.netresearchgate.net LC-MS/MS, a tandem approach, further enhances specificity and is crucial for metabolite profiling and the distinct analysis of acenocoumarol's enantiomers. scirp.orgresearchgate.netnih.gov
Metabolite Profiling: LC-MS enables the identification and quantification of various acenocoumarol metabolites. For instance, the 6- and 7-hydroxylated metabolites have been successfully determined in urine using HPLC-UV, a method that can be coupled with mass spectrometry for enhanced structural confirmation. scirp.orgresearchgate.net The ability of LC-MS to perform untargeted metabolomics allows for the discovery of novel bioactive compounds and a deeper understanding of the metabolic pathways affecting acenocoumarol. researchgate.netillinois.edu
Enantiomeric Analysis: Acenocoumarol is a chiral compound, existing as R-(+) and S-(-) enantiomers, with the S-form being significantly more potent. researchgate.netresearchgate.nettandfonline.com LC-MS/MS methods have been developed to stereoselectively quantify these enantiomers in human plasma. scirp.orgresearchgate.netnih.gov These methods often employ a chiral column for chromatographic separation, followed by detection using a mass spectrometer in multiple reaction monitoring (MRM) mode. scirp.orgresearchgate.net This approach provides high selectivity and sensitivity, with validated linear ranges suitable for pharmacokinetic studies. scirp.orgscirp.org For example, a validated LC-MS/MS method demonstrated a linear range of 0.40–40.00 ng/ml for R-acenocoumarol and 0.20–20.00 ng/ml for S-acenocoumarol. scirp.org The major ions observed in the mass spectra are typically the precursor ion [M-1]⁻ at m/z 352.10 and the product ion at m/z 265.00 for both enantiomers. scirp.org Two-dimensional-enantioselective LC-MS/MS techniques have also been reported for the simultaneous determination of warfarin (B611796), phenprocoumon (B610086), and acenocoumarol enantiomers. scirp.orgnih.gov
Below is a table summarizing the key parameters of a representative stereoselective LC-MS/MS method for acenocoumarol enantiomers in human plasma. scirp.org
| Parameter | R-Acenocoumarol | S-Acenocoumarol |
| Linear Range | 0.40 - 40.00 ng/ml | 0.20 - 20.00 ng/ml |
| Accuracy | 98.33% - 101.83% | 96.67% - 102.82% |
| Precision (CV%) | 1.23% - 5.00% | 1.33% - 7.07% |
| Precursor Ion (m/z) | 352.10 | 352.10 |
| Product Ion (m/z) | 265.00 | 265.00 |
High-Performance Liquid Chromatography (HPLC) in Acenocoumarol Sodium Research
High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the determination of acenocoumarol in various samples, including pharmaceutical formulations and biological fluids. researchgate.nettandfonline.comresearchgate.nettandfonline.com It is often coupled with ultraviolet (UV) detection for quantification. researchgate.nettandfonline.com
Assay and Stability Studies: Reverse-phase HPLC methods are commonly employed for the quality control and stability-indicating assays of acenocoumarol in tablets. researchgate.nettandfonline.comglobalresearchonline.net A typical method utilizes a C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer mixture, with UV detection around 280 nm. researchgate.nettandfonline.com Such methods are validated for parameters like selectivity, linearity, accuracy, and robustness, ensuring their suitability for routine analysis. researchgate.nettandfonline.com For instance, one validated method demonstrated linearity with a regression equation of y = 0.064x + 0.013 and a coefficient of determination (R²) of 0.996. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.64 and 1.94 µg/ml, respectively. researchgate.net
Enantioselective HPLC: Normal-phase HPLC methods using a chiral stationary phase, such as Whelk-O1, have been developed for the stereospecific determination of R- and S-acenocoumarol. capes.gov.br These methods allow for the separation and quantification of the individual enantiomers, which is crucial for understanding their distinct pharmacological profiles. capes.gov.br A reported method showed linearity for acenocoumarol in the range of 15-2000 µg/l with a detection limit of 5 µg/l for both enantiomers. capes.gov.br
The following table summarizes the validation parameters of a stability-indicating RP-HPLC method for acenocoumarol. globalresearchonline.net
| Validation Parameter | Result |
| Linearity Range | 25-150 µg/ml |
| LOD | Determined based on standard deviation of response |
| LOQ | Determined based on standard deviation of response |
| Accuracy (% Recovery) | Within acceptable limits |
| Precision (Intra-day & Inter-day) | Within acceptable limits |
| Specificity | Well-resolved from degradation products |
Capillary Electrophoresis (CE) and Related Techniques for this compound Analysis
Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the analysis of acenocoumarol, offering high separation efficiency and minimal sample consumption. researchgate.nettandfonline.comnih.gov CE is particularly advantageous for the analysis of charged diastereomeric derivatives of enantiomers, where polymeric pseudophases can significantly enhance stereoselectivity. researchgate.net
Research has focused on using CE for the characterization of binding interactions between acenocoumarol and plasma proteins. researchgate.net Capillary electrophoresis-frontal analysis is a frequently used approach for studying these interactions. researchgate.net To overcome the typical concentration sensitivity limitations of CE with UV-Vis detection, on-line sample preconcentration strategies have been developed. researchgate.net One such study reported a 17-fold improvement in drug concentration sensitivity. researchgate.net Furthermore, CE has been utilized in genotyping studies related to acenocoumarol treatment, specifically for the analysis of single base extensions of PCR products for VKORC1 polymorphisms. plos.org
Spectroscopic Techniques (UV/Vis, FTIR, NMR) for this compound Structural Elucidation and Characterization
UV/Vis Spectroscopy: Ultraviolet-Visible (UV/Vis) spectroscopy is a straightforward and widely accessible technique used for the quantitative estimation of acenocoumarol in bulk and tablet dosage forms. researchgate.netresearchgate.net The maximum absorbance (λmax) for acenocoumarol is typically observed around 283 nm or 290 nm. researchgate.netutu.ac.in The method is based on Beer's law, which states that absorbance is directly proportional to the concentration of the analyte. researchgate.netresearchgate.net A validated UV spectrophotometric method showed linearity in the concentration range of 3-18 μg/ml. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed for the vibrational characterization of the this compound structure. unlp.edu.archalcogen.ronih.gov The FTIR spectrum of acenocoumarol shows characteristic bands corresponding to its functional groups. unlp.edu.arresearchgate.net Key bands include the carbonyl (C=O) stretching of the lactone ring at approximately 1650 cm⁻¹, the symmetric stretching of the nitro group (-NO₂) around 1390 cm⁻¹, and the stretching of the lactone C-O bond near 1110 cm⁻¹. unlp.edu.arresearchgate.net Changes in these bands can indicate structural modifications, such as those occurring during biomodification by microorganisms or complexation with metal ions. unlp.edu.arnih.govresearchgate.net For instance, the appearance of a new band at 1720 cm⁻¹ can suggest the formation of a carboxylic acid. unlp.edu.arnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the complete structural elucidation of acenocoumarol and its metabolites. medchemexpress.comspectrabase.comresearchgate.netdrugbank.com ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the confirmation of its structure. medchemexpress.comresearchgate.netresearchgate.net NMR is also used to characterize complexes of acenocoumarol, for example, with lanthanide ions, by observing shifts in the signals upon complexation. researchgate.net
The table below presents characteristic FTIR bands of acenocoumarol. unlp.edu.arresearchgate.net
| Wavenumber (cm⁻¹) | Assignment |
| ~1650 | C=O stretching (lactone ring) |
| ~1390 | -NO₂ symmetric stretching |
| ~1110 | C-O stretching (lactone) |
Development of Novel Biosensors and Immunoassays for Research Detection of this compound and its Metabolites
The development of novel biosensors and immunoassays represents a significant advancement in the detection of acenocoumarol and its metabolites, offering the potential for rapid, sensitive, and point-of-care monitoring. icn2.catnih.govresearchgate.netnih.gov
Biosensors: Researchers have designed biosensor devices based on gold nanostructures for the precise detection of acenocoumarol in small blood samples. icn2.cat One such device is a nanoplasmonic biosensor that utilizes Localized Surface Plasmon Resonance (LSPR). nih.govuab.cat This technology involves immobilizing specific bioreceptors, such as antibodies, onto gold nanodisks on a sensor chip. icn2.catuab.cat The biosensor then detects changes in the refractive index that occur upon the binding of acenocoumarol from a sample. uab.cat These biosensors have demonstrated excellent sensitivity, with a reported limit of detection as low as 0.77 nM, making them suitable for clinical applications. researchgate.netnih.gov
Immunoassays: Immunochemical assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), have been developed for the quantification of acenocoumarol in plasma. csic.es These assays utilize highly specific polyclonal or monoclonal antibodies raised against acenocoumarol. uab.catcsic.es An indirect competitive immunoassay format is often employed, where free acenocoumarol in the sample competes with an immobilized acenocoumarol-protein conjugate for binding to the antibody. uab.cat The signal generated is inversely proportional to the concentration of acenocoumarol in the sample. uab.cat These immunoassays can achieve high detectability in undiluted plasma without extensive sample pretreatment. csic.es For example, a developed ELISA for acenocoumarol showed a detectability of 1.56 ± 0.64 nM. csic.es
The following table summarizes the performance of a nanoplasmonic biosensor for acenocoumarol detection. researchgate.netnih.govuab.cat
| Parameter | Value |
| Limit of Detection (LOD) | 0.77 ± 0.69 nM |
| IC50 | 48.2 ± 5.12 nM |
| Dynamic Range | 3.38 ± 1.33 nM to 1154 ± 437 nM |
| Sample Matrix | Plasma (diluted 1:1) |
Computational Modeling and Simulation Studies of Acenocoumarol Sodium
Molecular Docking and Dynamics Simulations with Target Proteins (e.g., VKORC1, CYP enzymes)
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as acenocoumarol (B605123), and its protein targets. These methods provide detailed information about binding affinities, conformational changes, and the stability of the drug-protein complex. frontiersin.orgmdpi.com
Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1):
Acenocoumarol exerts its anticoagulant effect by inhibiting VKORC1, a key enzyme in the vitamin K recycling pathway. biorxiv.org Molecular docking studies have been employed to investigate the binding of acenocoumarol to VKORC1. These studies have helped in understanding how mutations in the VKORC1 gene, which are associated with resistance to oral anticoagulants, can affect the binding of coumarin (B35378) derivatives. researchgate.net Computational analyses have shown that acenocoumarol binds to the same pocket in VKORC1 as its natural substrate, vitamin K, acting as a competitive inhibitor. biorxiv.org
Molecular dynamics (MD) simulations further refine the understanding obtained from docking by simulating the dynamic nature of the protein and its interaction with the drug over time. acs.org These simulations can reveal crucial information about the stability of the binding and the specific amino acid residues involved in the interaction.
Cytochrome P450 (CYP) Enzymes:
The metabolism of acenocoumarol is primarily mediated by cytochrome P450 enzymes, particularly CYP2C9. researchgate.netnih.gov Genetic variations in the CYP2C9 gene can significantly impact the drug's metabolism and, consequently, the required dose. researchgate.netpharmgkb.org Computational models are used to explore the interactions between acenocoumarol and CYP enzymes.
Molecular docking can predict the preferred orientation of acenocoumarol within the active site of CYP2C9, providing insights into the metabolic process. MD simulations can then be used to study the dynamics of this interaction, helping to explain how different genetic variants of CYP2C9 might alter the metabolism of the drug. mdpi.com For example, simulations can show how changes in the enzyme's structure due to a polymorphism can affect the binding affinity and positioning of acenocoumarol, leading to altered metabolic rates.
A summary of representative binding affinities from computational studies is presented below:
| Target Protein | Ligand | Predicted Binding Affinity (nM) | Computational Method |
| Rat VKORC1 | Anticoagulant-like compounds | 10-2 to 105 | Molecular Docking (AutoDockVina) biorxiv.org |
| Rat CYPs | Anticoagulant-like compounds | 10-1 to 105 | Molecular Docking (AutoDockVina) biorxiv.org |
This table showcases the range of binding affinities predicted for compounds similar to anticoagulants with their primary target and metabolizing enzymes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Acenocoumarol Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.mymdpi.com For acenocoumarol and its derivatives, QSAR models can be developed to predict their anticoagulant potency based on various molecular descriptors.
The process of building a QSAR model involves several key steps:
Data Set Collection: A dataset of acenocoumarol derivatives with their experimentally determined biological activities (e.g., IC50 values for VKORC1 inhibition) is compiled. analis.com.my
Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create a mathematical equation that correlates the descriptors with the biological activity. analis.com.my
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com
QSAR studies can identify the key structural features of acenocoumarol derivatives that are crucial for their anticoagulant activity. sci-hub.se This information is invaluable for the rational design of new, potentially more effective, or safer anticoagulant drugs. For instance, a QSAR model might reveal that specific substitutions on the coumarin ring enhance the binding affinity to VKORC1.
In Silico Prediction of Acenocoumarol Sodium Metabolism and Drug Interactions
Computational tools play a significant role in predicting the metabolism of drugs and their potential for drug-drug interactions (DDIs). nih.gov These predictions are crucial in the early stages of drug development and for understanding the variability in drug response among patients.
Metabolism Prediction:
In silico models can predict the sites on the acenocoumarol molecule that are most likely to be metabolized by CYP enzymes. These predictions are based on the reactivity of different parts of the molecule and their accessibility within the enzyme's active site. Software programs can simulate the metabolic pathways and identify the major metabolites of acenocoumarol.
Drug Interaction Prediction:
Acenocoumarol is known to have numerous clinically significant drug interactions. empendium.comdrugbank.comasrjetsjournal.org Many of these interactions occur at the level of CYP enzymes. In silico methods can predict the likelihood of a DDI by modeling the inhibitory or inducing effects of other drugs on the CYP enzymes responsible for acenocoumarol metabolism, primarily CYP2C9. nih.govddi-predictor.org For example, a drug that is a strong inhibitor of CYP2C9 would be predicted to increase the plasma concentration of acenocoumarol, potentially leading to an increased risk of bleeding.
Several web-based tools and software platforms are available that can quantitatively predict the extent of DDIs based on the known properties of the interacting drugs. ddi-predictor.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling at a Theoretical Level
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach used to describe the relationship between drug concentration in the body over time (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics). frontiersin.orgaccp1.orgnih.gov At a theoretical level, PK/PD models for acenocoumarol can be constructed to simulate its anticoagulant effect.
Pharmacokinetic (PK) Modeling:
A typical PK model for acenocoumarol would be a compartmental model that describes the absorption, distribution, metabolism, and elimination of the drug. nih.govfrontiersin.org For instance, a one- or two-compartment model can be used to represent the time course of acenocoumarol concentrations in the plasma. nih.gov The parameters of this model, such as clearance and volume of distribution, can be influenced by factors like genetic polymorphisms in CYP2C9. nih.gov
Pharmacodynamic (PD) Modeling:
The pharmacodynamic effect of acenocoumarol is its anticoagulant action, which is typically measured by the International Normalized Ratio (INR). A PD model links the plasma concentration of acenocoumarol to the inhibition of vitamin K-dependent clotting factor synthesis. researchgate.net An indirect response model is often used, where the drug inhibits the production rate of a response variable (e.g., prothrombin complex activity), which in turn determines the INR. nih.govresearchgate.net
Integrated PK/PD Modeling:
By linking the PK and PD models, it is possible to simulate the entire dose-concentration-effect relationship for acenocoumarol. accp1.orgresearchgate.net These integrated models can incorporate the influence of genetic factors (VKORC1 and CYP2C9 genotypes) and other patient characteristics. mu-sofia.bggbcbiotech.comnih.gov Theoretical PK/PD models are valuable for:
Understanding the time delay between drug administration and the observed anticoagulant effect.
Simulating the impact of different dosing regimens on the INR.
Exploring the effects of genetic variability on drug response.
Developing dosing algorithms to help personalize therapy. mu-sofia.bg
A theoretical PK/PD model for coumarin anticoagulants can be conceptualized as follows:
| Model Component | Description | Key Parameters | Influencing Factors |
| Pharmacokinetics (PK) | Describes the time course of drug concentration in the plasma. frontiersin.org | Clearance (CL), Volume of Distribution (V), Absorption Rate Constant (ka) nih.gov | CYP2C9 genotype, co-administered drugs nih.gov |
| Pharmacodynamics (PD) | Links drug concentration to the anticoagulant effect (INR). researchgate.net | Maximum inhibitory effect (Imax), Concentration producing 50% of Imax (IC50), Synthesis rate of clotting factors (ksyn), Degradation rate of clotting factors (kdeg) accp1.org | VKORC1 genotype nih.gov |
Pre Clinical Research Models and Methodologies for Acenocoumarol Sodium Studies
In Vitro Enzyme Inhibition Assays (e.g., VKORC1, CYP450)
In vitro enzyme inhibition assays are fundamental in characterizing the direct effects of acenocoumarol (B605123) sodium on its primary target and metabolic enzymes. These assays provide crucial data on the compound's potency and potential for drug-drug interactions.
The principal target of acenocoumarol is the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). ashpublications.orgpharmgkb.org In vitro assays are designed to quantify the inhibitory effect of acenocoumarol on VKORC1 activity. A common method involves using cell lines that express VKORC1 and a reporter system to measure the enzyme's activity in the presence of varying concentrations of the drug. ashpublications.org Such studies have demonstrated that acenocoumarol is a potent inhibitor of VKORC1. ashpublications.orgresearchgate.net The half-maximal inhibitory concentration (IC50) of acenocoumarol for VKORC1 has been shown to be significantly lower than that of other vitamin K antagonists like warfarin (B611796) and phenprocoumon (B610086), indicating its higher potency. ashpublications.org
Acenocoumarol is metabolized in the liver by cytochrome P450 (CYP) enzymes. pharmgkb.org In vitro inhibition assays using human liver microsomes are conducted to determine which CYP isoenzymes are responsible for its metabolism and to assess its potential to inhibit the metabolism of other drugs. pharmgkb.orgbioivt.com Studies have identified CYP2C9 as the primary enzyme responsible for the hydroxylation of the more potent S-enantiomer of acenocoumarol, with minor contributions from CYP2C18 and CYP2C19. The R-enantiomer is metabolized by CYP2C9, CYP2C19, and CYP1A2. pharmgkb.org These assays provide IC50 values that help predict the likelihood of clinically significant drug-drug interactions. bioivt.com
Table 1: In Vitro Enzyme Inhibition Data for Acenocoumarol
| Enzyme | Assay Type | Key Findings |
| VKORC1 | Cell-based VKOR activity assay | Acenocoumarol is a more potent inhibitor than warfarin and phenprocoumon, with a lower IC50 value. ashpublications.org |
| CYP2C9 | Human liver microsome inhibition assay | Primarily responsible for the metabolism of the S-enantiomer of acenocoumarol. pharmgkb.org |
| CYP2C19 | Human liver microsome inhibition assay | Contributes to the metabolism of both R- and S-enantiomers. pharmgkb.org |
| CYP1A2 | Human liver microsome inhibition assay | Involved in the 6-hydroxylation of R-acenocoumarol. pharmgkb.org |
| CYP2C18 | Human liver microsome inhibition assay | Minor contributor to the metabolism of S-acenocoumarol. pharmgkb.org |
Cell-Based Assays for Acenocoumarol Sodium Mechanism of Action Studies
Cell-based assays are invaluable tools for elucidating the molecular mechanisms by which acenocoumarol exerts its effects beyond its primary anticoagulant activity. accelevirdx.com These assays allow researchers to study the drug's impact on various cellular signaling pathways in a controlled environment.
Recent research has utilized cell-based models to explore the effects of acenocoumarol on processes such as melanogenesis and inflammation. For instance, in B16F10 melanoma cells, acenocoumarol has been shown to reduce melanin (B1238610) content and tyrosinase activity. researchgate.net Mechanistic studies in these cells revealed that acenocoumarol inhibits the expression of key melanogenic enzymes by downregulating the microphthalmia-associated transcription factor (MITF). researchgate.netnih.gov This effect is mediated through the modulation of several signaling pathways, including the downregulation of PKA, p38, and JNK, and the upregulation of ERK, PI3K/Akt/GSK-3β, and β-catenin signaling. researchgate.netnih.gov
In another model using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), acenocoumarol demonstrated anti-inflammatory properties. It was found to suppress the production of inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways. mdpi.com Specifically, acenocoumarol treatment led to a dose-dependent decrease in the phosphorylation of ERK, p38, and JNK proteins. mdpi.com
Table 2: Findings from Cell-Based Assays on Acenocoumarol's Mechanism of Action
| Cell Line | Experimental Model | Key Mechanistic Findings |
| B16F10 Melanoma Cells | α-MSH-stimulated melanogenesis | Downregulation of PKA, p38, and JNK signaling pathways. researchgate.netnih.gov Upregulation of ERK, PI3K/Akt/GSK-3β, and β-catenin pathways. researchgate.netnih.gov |
| RAW 264.7 Macrophages | LPS-induced inflammation | Inhibition of NF-κB and MAPK signaling pathways (decreased phosphorylation of ERK, p38, and JNK). mdpi.com |
Animal Models for Investigating this compound Pharmacokinetics and Pharmacodynamics (mechanistic focus)
Animal models are indispensable for studying the integrated pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of acenocoumarol in a living system. mdpi.comfrontiersin.org These models allow for the investigation of absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the anticoagulant effect and its underlying mechanisms. numberanalytics.com
Rodent models, particularly rats and mice, are widely used in the pre-clinical evaluation of acenocoumarol due to their well-characterized physiology and the availability of genetically modified strains. nih.govjanvier-labs.comnih.gov
Humanized mouse models, in which murine CYP enzymes are replaced with their human counterparts, have emerged as valuable tools for predicting human-specific metabolism and drug-drug interactions. researchgate.net For example, a complex transgenic mouse model (8HUM) has been used to demonstrate that S-acenocoumarol is a specific probe for CYP2C9 activity, which is consistent with human data. researchgate.net
While rodent models are foundational, larger animal models such as rabbits, dogs, and pigs are sometimes used for comparative pharmacological research. minervaimaging.comfrontiersin.org These animals often have greater physiological and anatomical similarities to humans, which can provide more translatable data for certain aspects of drug development, such as cardiovascular effects and more complex surgical models. frontiersin.org For anticoagulants, these models can be used to investigate the drug's effects in a circulatory system that more closely resembles that of humans. However, specific mechanistic studies of acenocoumarol in these larger models are less commonly reported in publicly available literature compared to rodent studies.
Ex Vivo Coagulation Assays in Pre-clinical Research
Ex vivo coagulation assays bridge the gap between in vitro and in vivo studies by using blood samples taken from animals (or humans) that have been treated with acenocoumarol. These assays provide a global assessment of the drug's effect on the coagulation cascade.
Standard coagulation tests such as the Prothrombin Time (PT), often expressed as the International Normalized Ratio (INR), and the Activated Partial Thromboplastin Time (aPTT) are routinely used. ahajournals.orgjst.go.jp These tests measure the time it takes for plasma to clot after the addition of specific reagents, reflecting the functional activity of the vitamin K-dependent clotting factors that are inhibited by acenocoumarol. ahajournals.orgnih.gov
More specialized assays can also be employed. For instance, chromogenic anti-FXa assays can provide a quantitative measure of the inhibition of Factor Xa, a key enzyme in the coagulation cascade. nih.gov Thromboelastography (TEG) or rotational thromboelastometry (ROTEM) are whole-blood viscoelastic tests that provide a more comprehensive picture of the entire clotting process, from initial fibrin (B1330869) formation to clot lysis. ahajournals.org These ex vivo assays are critical for correlating the plasma concentration of acenocoumarol with its anticoagulant effect, helping to establish the pharmacokinetic/pharmacodynamic relationship. nih.gov
Emerging Research Frontiers and Theoretical Challenges in Acenocoumarol Sodium Studies
Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in Acenocoumarol (B605123) Sodium Research
The integration of "omics" technologies is revolutionizing the study of acenocoumarol, offering a holistic view of its effects. mdpi.comresearchgate.net These high-throughput methods allow for the simultaneous analysis of vast sets of biological molecules, providing a more complete picture of the drug's impact on an organism. mdpi.comresearchgate.netnih.gov
Genomics has been instrumental in elucidating the genetic basis of variable responses to acenocoumarol. Pharmacogenomic studies have identified key polymorphisms in genes like CYP2C9 and VKORC1 that influence how the drug is metabolized and its target is affected. nih.gov These genetic variations can explain why some individuals require different doses to achieve a therapeutic effect. journals.co.za The use of technologies like next-generation sequencing (NGS) allows for the rapid identification of these genetic markers, paving the way for more individualized therapeutic strategies. nih.gov
Proteomics , the large-scale study of proteins, helps to identify the full spectrum of proteins affected by acenocoumarol. nih.gov Techniques such as mass spectrometry can quantify changes in protein expression levels, revealing downstream effects of the drug beyond the well-known coagulation factors. nih.gov This can help in understanding the broader biological impact of acenocoumarol and may uncover novel protein biomarkers for monitoring its effects. mdpi.com
Metabolomics focuses on the comprehensive analysis of metabolites in a biological system. mdpi.com By examining the metabolic fingerprint of individuals treated with acenocoumarol, researchers can gain insights into the biochemical pathways that are altered. This can reveal how the drug influences not just coagulation, but also other metabolic processes within the body. mdpi.com
The combined use of these omics technologies, often referred to as multi-omics, provides a powerful approach to understanding the complex interplay between an individual's genetic makeup, protein expression, and metabolic state in response to acenocoumarol. nih.gov
Table 1: Overview of Omics Technologies in Acenocoumarol Research
| Omics Technology | Area of Focus | Key Applications in Acenocoumarol Research |
| Genomics | Study of genes and their functions | Identifying genetic variants (CYP2C9, VKORC1) that influence drug metabolism and response. nih.gov |
| Proteomics | Study of the complete set of proteins | Characterizing changes in protein expression profiles to understand downstream effects and identify new biomarkers. nih.govuu.nl |
| Metabolomics | Study of the complete set of metabolites | Analyzing metabolic pathways affected by acenocoumarol to gain insights into its broader physiological impact. mdpi.com |
Role of Gut Microbiome in Acenocoumarol Sodium Metabolism and Response
The gut microbiome is increasingly recognized as a significant factor influencing the metabolism and efficacy of many drugs, and acenocoumarol is no exception. ahajournals.org The vast community of microorganisms residing in the human gut can impact drugs either directly, through metabolic transformation, or indirectly, by altering host metabolism. nih.gov
Research suggests that the gut microbiota can influence the bioavailability of oral anticoagulants. nih.gov For instance, certain gut bacteria produce enzymes that can metabolize drugs, potentially altering their active concentrations in the body. nih.gov Studies have shown that changes in the gut microbiota, for example due to antibiotic use, can affect the expression of liver enzymes responsible for metabolizing anticoagulants like warfarin (B611796), a related coumarin (B35378) derivative. nih.gov This suggests a similar mechanism could be at play for acenocoumarol.
Furthermore, the gut microbiome is involved in the metabolism of vitamin K, the very vitamin that acenocoumarol antagonizes. nih.gov Alterations in the gut microbial composition could therefore influence the availability of vitamin K, which in turn could affect the anticoagulant response to acenocoumarol. The interplay between the gut microbiome, host genetics, and drug metabolism is a complex area of active research. ahajournals.org Understanding these interactions could lead to strategies for modulating the gut microbiome to optimize anticoagulant therapy.
Nanotechnology and Novel Delivery Systems for Research Applications of this compound (non-clinical focus)
Nanotechnology offers innovative tools for the research and development of drug delivery systems, and these principles can be applied to the study of acenocoumarol in non-clinical settings. jicrcr.comresearchgate.net Nanocarriers such as liposomes, nanoparticles, and micelles can encapsulate drugs like acenocoumarol, potentially altering their physicochemical properties and enabling new avenues for research. ijpsjournal.com
For research purposes, nanoformulations of acenocoumarol could be used to investigate its effects with greater precision. For example, targeted delivery systems could be designed to deliver acenocoumarol to specific cells or tissues, allowing researchers to study its localized effects without systemic exposure. ijpsjournal.com This could be particularly useful in pre-clinical models to explore the drug's mechanisms of action in different biological contexts.
Moreover, nanotechnology can be employed to develop novel research tools. For instance, nanoparticles can be functionalized with imaging agents and acenocoumarol, creating theranostic platforms. These would allow for the simultaneous delivery of the drug and visualization of its distribution and target engagement in real-time within a research model. The development of such advanced delivery systems is a burgeoning field with the potential to significantly enhance our fundamental understanding of acenocoumarol's pharmacology. frontiersin.org
Table 2: Potential Nanotechnology-Based Research Applications for Acenocoumarol
| Nanocarrier Type | Potential Research Application | Rationale |
| Liposomes | Investigation of localized drug effects in cell culture models. | Biocompatible vesicles that can encapsulate acenocoumarol for controlled release studies. ijpsjournal.com |
| Polymeric Nanoparticles | Studying targeted delivery to specific cell types in vitro. | Can be surface-modified with ligands for targeted research applications. jicrcr.com |
| Gold Nanoparticles | Development of imaging probes for tracking acenocoumarol in pre-clinical models. | Possess unique optical properties suitable for biomedical imaging. ijpsjournal.com |
Theoretical Perspectives on Acenocoumarol Resistance Mechanisms
Resistance to acenocoumarol, where higher than expected doses are needed to achieve a therapeutic anticoagulant effect, presents a significant theoretical and clinical challenge. nih.gov This phenomenon can be broadly categorized into pharmacokinetic and pharmacodynamic resistance.
Pharmacokinetic resistance primarily involves alterations in the way the body absorbs, metabolizes, and eliminates the drug. While less common for acenocoumarol compared to warfarin, variations in the genes encoding metabolic enzymes, such as the cytochrome P450 family, can theoretically lead to faster clearance of the drug, thereby reducing its anticoagulant effect. nih.gov
Pharmacodynamic resistance is more common and typically results from genetic mutations in the drug's target, the vitamin K epoxide reductase complex subunit 1 (VKORC1). journals.co.za These mutations can reduce the binding affinity of acenocoumarol to VKORC1, rendering the enzyme less susceptible to inhibition. nih.gov Consequently, the recycling of vitamin K is less affected, and the synthesis of vitamin K-dependent clotting factors continues, leading to a state of resistance. journals.co.za Hereditary resistance to coumarin anticoagulants has been documented and is often attributed to such mutations. ahajournals.org
Another theoretical aspect of resistance involves factors that can increase the availability of vitamin K, effectively counteracting the action of acenocoumarol. This can be influenced by dietary intake of vitamin K-rich foods. journals.co.za
Future Directions in Fundamental this compound Research
The future of fundamental research on this compound is poised to delve deeper into its molecular mechanisms and explore its potential beyond anticoagulation. One promising area is the investigation of its "pleiotropic" effects, meaning actions other than its primary anticoagulant function. Studies have suggested that acenocoumarol may possess anti-inflammatory and anti-melanogenic properties. nih.govmdpi.com Future research will likely focus on elucidating the signaling pathways involved in these effects, such as the NF-κB and MAPK pathways. nih.gov
Further exploration of the drug's interaction with the gut microbiome is also a critical future direction. nih.gov This includes identifying specific bacterial species and metabolic pathways that influence acenocoumarol's efficacy and exploring how dietary interventions or probiotics could be used to modulate these interactions.
The application of advanced research technologies will continue to be a driving force. Single-cell omics, for example, could provide unprecedented detail on how different cell types within a tissue respond to acenocoumarol. mdpi.com Additionally, the development of novel in vitro and in vivo models will be crucial for dissecting its complex biological activities. mdpi.com The repurposing of acenocoumarol for other indications, such as in certain inflammatory conditions or pigmentation disorders, represents an exciting avenue for future investigation. nih.govmdpi.com
Q & A
Basic Research: What are the key genetic polymorphisms affecting acenocoumarol dosing, and how should they be incorporated into pharmacogenetic study designs?
Answer:
The CYP2C9 (e.g., *2 and *3 alleles) and VKORC1 (-1639 G>A) polymorphisms are critical determinants of acenocoumarol sensitivity. CYP2C9 variants reduce enzymatic activity, leading to slower drug metabolism and lower dose requirements, while VKORC1 variants impair vitamin K recycling, increasing anticoagulant effects . In study design, researchers should:
- Genotype participants using PCR-based methods (e.g., TaqMan assays) for these loci.
- Stratify cohorts by genotype to assess allele-specific dose-response relationships.
- Adjust for covariates like age, BMI, and concomitant medications via multivariate regression .
Basic Research: How should researchers design a prospective study to evaluate pharmacogenetic dosing algorithms for acenocoumarol?
Answer:
- Cohort selection: Enroll anticoagulant-naïve patients with thromboembolic indications, excluding those with liver/kidney dysfunction or interacting medications .
- Randomization: Assign participants to genotype-guided vs. clinical algorithm arms, with blinding of clinicians to genetic data in the control group .
- Outcome metrics: Measure time to therapeutic INR (2.0–3.0), time in therapeutic range (TTR), and bleeding/thrombotic events over 12 weeks .
- Statistical power: Use a sample size ≥200 to detect ≥10% improvement in TTR (α=0.05, power=80%) .
Advanced Research: How can researchers validate a pharmacogenetic dosing algorithm across diverse populations?
Answer:
- External validation: Apply the algorithm to an independent cohort (e.g., different ethnicities) and compare predicted vs. observed doses using R², mean absolute error (MAE), and mean squared error (MSE) .
- Replication metrics: A validated algorithm should retain ≥40% dose variability explanation (R²) and MAE <1 mg/day .
- Adjust for population-specific factors: For example, CYP4F2 (1347 G>A) variants explain 4.9% of dose variability in Spanish cohorts but may differ in other populations .
Advanced Research: How can enantiomer-specific pharmacokinetics of acenocoumarol impact drug interaction studies?
Answer:
Acenocoumarol has two enantiomers: (R)-acenocoumarol (t½=6.6 hours) and (S)-acenocoumarol (t½=1.8 hours). The (R)-enantiomer contributes disproportionately to anticoagulant activity. Methodological considerations:
- Chiral analysis: Use UPLC-MS/MS with chiral columns to quantify enantiomers separately .
- Interaction assessment: Co-administer NSAIDs (e.g., piroxicam) and measure enantiomer clearance. Piroxicam reduces (R)-enantiomer clearance by 30%, necessitating dose adjustments .
- Clinical relevance: Focus on free fraction changes and factor VII activity in interaction studies .
Advanced Research: How should researchers address discrepancies between genetic predictions and clinical outcomes in acenocoumarol dosing?
Answer:
- Contradiction analysis: Perform subgroup analyses to identify outliers (e.g., carriers of rare CYP2C9*3/*3 genotypes) .
- Model refinement: Incorporate additional covariates (e.g., APOE variants) into algorithms, improving R² from 22% (clinical-only) to 60.6% (clinical + genetic) .
- Sensitivity testing: Compare algorithm performance in high- vs. low-dose subgroups using odds ratios (e.g., AGS ≥70 correlates with OR=3.35 for high-dose needs) .
Methodological: What are the best practices for quantifying acenocoumarol plasma concentrations in pharmacokinetic studies?
Answer:
- Analytical techniques: Use UPLC-MS/MS with deuterated internal standards (e.g., acenocoumarol-d4) for sensitivity (LOQ=0.5 ng/mL) and specificity .
- Validation parameters: Ensure linearity (R²>0.999), precision (CV<15%), and recovery rates (85–115%) per FDA guidelines .
- Sample handling: Stabilize plasma with EDTA, store at -80°C, and avoid freeze-thaw cycles .
Methodological: How should researchers design a bioequivalence study for generic acenocoumarol formulations?
Answer:
- Study design: Use a randomized, double-blind, crossover trial with single-dose administration (4 mg) .
- PK parameters: Calculate 90% CI for Cmax and AUC ratios (test/reference). Bioequivalence requires 90% CI within 80–125% .
- Statistical analysis: Apply ANOVA to log-transformed data and Schuirmann’s test for interval inclusion .
Advanced Research: How can time in therapeutic range (TTR) be integrated into study endpoints for acenocoumarol efficacy?
Answer:
- TTR calculation: Use the Rosendaal method to interpolate INR values between measurements .
- Endpoint stratification: Compare TTR in genotype-guided vs. clinical algorithm groups. For example, genotype-guided dosing improves TTR by 3.4% in EU-PACT trials .
- Risk adjustment: Control for covariates (e.g., malignancy, age) via Cox regression .
Basic Research: Which clinical variables are most predictive of acenocoumarol dose requirements in non-genotyped populations?
Answer:
- Key variables: Age (β=-0.12 per year), BMI (β=+0.08 per kg/m²), and amiodarone use (dose reduction by 20–30%) .
- Model limitations: Clinical-only algorithms explain ≤22% of dose variability, necessitating pharmacogenetic augmentation .
Advanced Research: What methodological approaches are used to assess the impact of drug interactions on acenocoumarol pharmacokinetics?
Answer:
- In vitro screens: Test CYP2C9 inhibition/induction using human liver microsomes .
- In vivo studies: Conduct steady-state pharmacokinetic trials with co-administered drugs (e.g., NSAIDs), measuring enantiomer-specific clearance and INR changes .
- Modeling: Use population PK simulations to predict interaction magnitude (e.g., lornoxicam co-administration maintains factor VII activity within 14–32%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
